molecular formula C11H13NO3 B555840 N-formylphenylalanine methyl ester CAS No. 2311-21-9

N-formylphenylalanine methyl ester

Cat. No. B555840
CAS RN: 2311-21-9
M. Wt: 207.23 g/mol
InChI Key: OPHMCBWUQRAKEO-JTQLQIEISA-N
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Description

N-formylphenylalanine methyl ester is a chemical compound derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .


Synthesis Analysis

The synthesis of N-formylphenylalanine methyl ester involves the reaction of N-formyl-L-phenylalanine methyl ester with phosgene under mild conditions . The synthesis of such compounds has been the subject of various studies .


Molecular Structure Analysis

The molecular structure of N-formylphenylalanine methyl ester is represented by the empirical formula C10H11NO3 . It has a molecular weight of 193.20 .


Chemical Reactions Analysis

The chemical reactions involving N-formylphenylalanine methyl ester are complex and involve multiple steps . For instance, the addition of isonitriles to hydrazones was expected to proceed with a rather low reaction rate due to the reduced basicity of the hydrazones compared to the amine derivatives .


Physical And Chemical Properties Analysis

Esters, including N-formylphenylalanine methyl ester, are derived from carboxylic acids . The physical properties of esters can be influenced by the number of carbon atoms in the chain .

Scientific Research Applications

Activation of Human Neutrophils

Research has shown that certain analogs of N-formylphenylalanine methyl ester can activate various functions in human neutrophils. These functions include inducing levels of chemotaxis, enzyme secretion, and superoxide generation, demonstrating the biological activity of these compounds (Spisani et al., 1986).

Synthesis and Radioiodination in Peptide Synthesis

N-formylphenylalanine methyl ester has been used in the synthesis of specific phenylalanine derivatives, which could be radioiodinated and used directly in peptide synthesis. This application is crucial in the development and labeling of peptides for scientific research (Wilbur et al., 1993).

Fluorimetric Chemosensors for Ion Recognition

Novel fluorescent diarylimidazolyl-phenylalanines, prepared from N-formylphenylalanine methyl ester, have been evaluated as amino acid-based fluorimetric chemosensors. These compounds are significant for sensing and interacting with biologically and analytically important anions and cations (Esteves, Raposo, & Costa, 2016).

Role in Biological Activities on Human Neutrophils

Studies have shown that modifications of N-formylphenylalanine methyl ester can affect the biological activities on human neutrophils, such as chemotactic activity and superoxide anion production. These findings highlight the compound's significance in influencing cellular responses (Spisani et al., 1996).

Enzymatic Synthesis Applications

N-formylphenylalanine methyl ester has been used in enzymatic synthesis, particularly in the formation of N-formyl aspartame in aqueous/organic biphasic systems. This demonstrates its utility in enzymatic reactions and product separation processes (Murakami, Yoshida, & Hirata, 1998).

Spectroscopic and Electrochemical Studies

This compound has been involved in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates, as studied by spectroscopic and electrochemical methods. This application is pivotal in the development of novel bioconjugates for various biochemical analyses (Köster et al., 2008).

Dipeptide Precursor Synthesis

N-formylphenylalanine methyl ester has been utilized in the synthesis of dipeptide precursors, such as aspartame precursors, showcasing its role in the production of biologically relevant compounds (Nagayasu et al., 1994).

Future Directions

Future research directions could involve exploring the hydrolytic stability of partially fluorinated esters in biologically relevant buffers . Additionally, the development of green chemistry methods for ester hydrolysis could be a promising area of research .

properties

IUPAC Name

methyl (2S)-2-formamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHMCBWUQRAKEO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426831
Record name N-formylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-formylphenylalanine methyl ester

CAS RN

2311-21-9
Record name N-formylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanomethyl formate (Aldrich, Order No. 453579, 5.05 g, 59.3 mmole) was suspended together with the phenylalanine methyl ester hydrochloride (Aldrich, Order No. 525472, 12.80 g, 59.3 mmole) in 80 ml dichloromethane and cooled to 0° C. in an ice bath. Triethylamine (6.01 g, 59.3 mmole) dissolved in 15 ml of dichloromethane was then added and the mixture was stirred for 16 hours at room temperature. A clear solution formed. In order to work up the mixture the latter was diluted with 100 ml of dichloromethane and washed firstly with 200 ml of saturated NaHCO3 solution and then twice with saturated NaCl solution. The organic phase was dried over magnesium sulfate and concentrated by evaporation. The product obtained was used without further purification for the next stage.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
6.01 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GK Schroeder, R Wolfenden - Biochemistry, 2007 - ACS Publications
… N-Formylalanine methyl ester (fAla-OMe) and N-formylphenylalanine methyl ester (fPhe-OMe) were purchased from BACHEM Biosciences Inc. (King of Prussia, PA). 2,2,2-Trifluoroethyl …
Number of citations: 76 pubs.acs.org
DW Carney, JV Truong, JK Sello - The Journal of Organic …, 2011 - ACS Publications
Isocyanoacetates are uniquely reactive compounds characterized by an ambivalent isocyano functional group and an enolizable α-carbon. It is widely believed that chiral α-substituted …
Number of citations: 34 pubs.acs.org
P Pandey, S Tiwari - Pharma Innov, 2020 - thepharmajournal.com
Chenopodium album (L.) commonly known as Bathua belonging to the family Chenopodiaceae. It is a very common weedy herb. The plants have many medicinal properties being used …
Number of citations: 2 www.thepharmajournal.com
A Bastida, RM Blanco, SG Zárate… - Biocatalysis and …, 2018 - Taylor & Francis
… N-acetyl phenylalanine methyl ester (Ac-Phe-OMe), N-formylphenylalanine methyl ester (For-Phe-OMe), N-succinyl phenylalanine methyl ester (Suc-Phe-OMe) and l-leucinamide were …
Number of citations: 5 www.tandfonline.com
M Kim - 1996 - search.proquest.com
… (S)-N-formylalanine methyl ester 15b, (S)-N-formylvaline methyl ester 15c, and (R)-N-formylphenylalanine methyl ester 15d were likewise prepared from L-alanine, L-valine, and D-…
Number of citations: 0 search.proquest.com
J CHENVANIJ - 1973 - search.proquest.com
… Therefore N-formylphenylalanine methyl ester can be obtained simply by the liberation of … N-Formylphenylalanine methyl ester had also been prepared from Its ester hydrochloride salt …
Number of citations: 0 search.proquest.com

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